Ethyl 2-[(4,6-dimethyl-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoro-2-(pentanoylamino)propanoate
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Overview
Description
Ethyl 2-[(4,6-dimethyl-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoro-2-(pentanoylamino)propanoate is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of Ethyl 2-[(4,6-dimethyl-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoro-2-(pentanoylamino)propanoate typically involves multiple steps. One common method starts with the preparation of substituted 2-amino-benzothiazole intermediates. These intermediates are then subjected to amide coupling reactions using reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Ethyl 2-[(4,6-dimethyl-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoro-2-(pentanoylamino)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
Ethyl 2-[(4,6-dimethyl-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoro-2-(pentanoylamino)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4,6-dimethyl-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoro-2-(pentanoylamino)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Ethyl 2-[(4,6-dimethyl-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoro-2-(pentanoylamino)propanoate can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: A simpler compound with similar biological activities.
Benzothiazole-2-carboxylic acid: Known for its antibacterial properties.
6-Substituted benzothiazoles: Studied for their antitumor activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C19H24F3N3O3S |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
ethyl 2-[(4,6-dimethyl-1,3-benzothiazol-2-yl)amino]-3,3,3-trifluoro-2-(pentanoylamino)propanoate |
InChI |
InChI=1S/C19H24F3N3O3S/c1-5-7-8-14(26)24-18(19(20,21)22,16(27)28-6-2)25-17-23-15-12(4)9-11(3)10-13(15)29-17/h9-10H,5-8H2,1-4H3,(H,23,25)(H,24,26) |
InChI Key |
CBNAEDYPLDQSSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=NC2=C(C=C(C=C2S1)C)C |
Origin of Product |
United States |
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